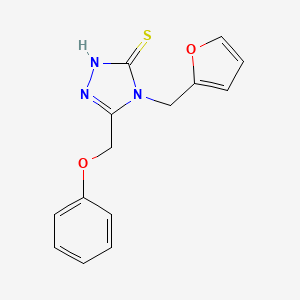

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

Description

Properties

IUPAC Name |

4-(furan-2-ylmethyl)-3-(phenoxymethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2S/c20-14-16-15-13(10-19-11-5-2-1-3-6-11)17(14)9-12-7-4-8-18-12/h1-8H,9-10H2,(H,16,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMJKBYLCILTRMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCC2=NNC(=S)N2CC3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of furan-2-carbaldehyde with phenoxyacetic acid hydrazide, followed by cyclization with thiourea under acidic conditions to form the triazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the triazole ring or the substituents.

Substitution: The furan and phenoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can yield disulfides, while substitution reactions can introduce new functional groups to the furan or phenoxy rings.

Scientific Research Applications

Antimicrobial Activity

The compound exhibits significant antimicrobial properties, making it a candidate for developing new antibiotics. Research indicates that derivatives of 1,2,4-triazole, including 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol, show enhanced activity against various bacterial and fungal strains.

Case Study: Antifungal Activity

A study demonstrated that triazole derivatives with thiol groups exhibited potent antifungal effects against Candida albicans and Aspergillus flavus. The incorporation of the furan and phenoxy groups was found to enhance the efficacy of these compounds compared to traditional antifungal agents like fluconazole .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative | 0.5 | Candida albicans |

| Fluconazole | 1.0 | Candida albicans |

| Triazole Derivative | 0.25 | Aspergillus flavus |

| Ketoconazole | 0.5 | Aspergillus flavus |

Antibacterial Activity

The compound also shows promising antibacterial properties. A recent study compared its activity against methicillin-resistant Staphylococcus aureus (MRSA) with standard antibiotics.

Case Study: Antibacterial Efficacy

In vitro tests revealed that the triazole-thiol derivatives exhibited lower Minimum Inhibitory Concentration (MIC) values than conventional antibiotics.

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| Triazole Derivative | 0.1 | MRSA |

| Vancomycin | 0.5 | MRSA |

| Ciprofloxacin | 1.0 | MRSA |

Mechanism of Action

The mechanism of action of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or interact with biological macromolecules, while the furan and phenoxy groups can enhance binding affinity and specificity. The thiol group can participate in redox reactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol

- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-one

- 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-sulfonic acid

Uniqueness

4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and potential biological activity. This differentiates it from similar compounds that may have different substituents, such as a sulfonic acid or a ketone group, which can alter their properties and applications.

Biological Activity

The compound 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol represents a significant class of triazole derivatives that have garnered attention due to their diverse biological activities. This article focuses on the biological properties of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol involves several steps, typically starting from furan and phenol derivatives. The general synthetic route includes:

- Formation of the Triazole Ring : The initial step involves the reaction of furan derivatives with hydrazine or hydrazones to form the triazole ring.

- Thiol Substitution : The introduction of the thiol group is achieved through nucleophilic substitution reactions involving appropriate thiol precursors.

- Final Modifications : Further modifications may include alkylation or acylation to enhance biological activity.

Biological Activity

The biological activities of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be categorized into several key areas:

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. In particular, compounds featuring the 1,2,4-triazole core have shown promising results against various cancer cell lines:

- Cytotoxicity Assays : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines using MTT assays. Results indicated significant cytotoxic effects, especially against melanoma cells .

| Cell Line | EC50 (µM) |

|---|---|

| IGR39 | 22.3 ± 2.5 |

| MDA-MB-231 | 9.7 ± 1.6 |

| Panc-1 | 26.2 ± 1.0 |

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties. Studies have demonstrated that compounds similar to 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol exhibit activity against a range of bacteria and fungi:

- Antibacterial Testing : The synthesized compound showed moderate antibacterial activity against strains such as E. coli, S. aureus, and B. subtilis.

| Microorganism | Activity |

|---|---|

| E. coli | Moderate |

| S. aureus | Moderate |

| B. subtilis | Moderate |

Antioxidant Properties

The antioxidant activity of triazole-thiol derivatives has been investigated due to their potential in mitigating oxidative stress-related diseases:

- DPPH Radical Scavenging Assay : The compound demonstrated significant free radical scavenging ability, indicating its potential as an antioxidant agent .

The biological activity of 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:

- Interaction with Biological Targets : The triazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact effectively with various biological receptors.

- Induction of Apoptosis : Studies suggest that triazole derivatives may induce apoptosis in cancer cells through mitochondrial pathways.

- Inhibition of Enzymatic Activity : Some derivatives inhibit enzymes involved in cell proliferation and survival pathways.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of triazole-thiol compounds:

- In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups.

- Combination Therapy : Research indicates that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects.

Q & A

Basic: What synthetic methodologies are established for 4-(furan-2-ylmethyl)-5-(phenoxymethyl)-4H-1,2,4-triazole-3-thiol?

Answer:

The compound is typically synthesized via multi-step routes involving cyclization and functionalization. A common approach involves:

Hydrazine-carbothioamide formation : Reacting furan-2-ylmethyl hydrazine with phenoxymethyl carbonyl derivatives to form intermediate thiosemicarbazides.

Cyclization : Treating the intermediate with alkali to induce triazole ring formation.

Alkylation/Mannich reactions : Further derivatization using alkyl halides or formaldehyde/amine systems to introduce substituents (e.g., describes analogous syntheses using KOH-mediated cyclization and alkylation) .

Purification : Column chromatography (silica gel, hexane:EtOAC) or recrystallization from ethanol yields pure products .

Basic: What analytical techniques are used to characterize this compound?

Answer:

Characterization relies on:

- ¹H/¹³C-NMR : Assigns proton/carbon environments (e.g., thiol proton at δ ~13.5 ppm, furan aromatic protons at δ 6.2–7.4 ppm) .

- FT-IR : Confirms thiol (-SH, ~2500 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) groups .

- HR-MS : Validates molecular weight (e.g., [M+H⁺] calculated for C₁₄H₁₃N₃O₂S: 295.0722) .

- Elemental analysis : Ensures purity (>95%) .

Basic: What preliminary biological activities are reported?

Answer:

- Antioxidant activity : DPPH scavenging assays show moderate antiradical effects (IC₅₀ ~50–100 µM), influenced by substituents like hydroxybenzylidene .

- Antiviral potential : Analogous triazole-thiols inhibit viral helicases (ATPase IC₅₀ ~0.5–5 µM) via cyclopentenyl/phenyl hydrazinyl moieties .

- Antimicrobial action : Minimal inhibitory concentrations (MICs) against S. aureus and C. albicans range from 32–128 µg/mL .

Advanced: How do structural modifications impact bioactivity? Provide methodological insights.

Answer:

- Substituent effects :

- Methodology : Use QSAR models to correlate logP, polar surface area, and activity. For example, ClogP >3.5 correlates with improved membrane permeability in antimicrobial assays .

Advanced: How can contradictory bioactivity data be resolved?

Answer:

- Case study : In antiradical assays, 4-fluorobenzylidene substitution decreases activity (IC₅₀ increases by 20%), while 2-hydroxybenzylidene enhances it (IC₅₀ decreases by 40%) .

- Resolution strategies :

- Assay standardization : Use identical DPPH concentrations (100 µM) and incubation times (30 min) .

- Cross-validation : Compare results with ABTS⁺ or FRAP assays to rule out assay-specific artifacts .

- Computational modeling : DFT calculations to assess radical stabilization energy (RSE) of substituents .

Advanced: What strategies optimize synthesis yield and purity?

Answer:

- Reaction optimization :

- Purification : Gradient elution (hexane:EtOAC 8:2 → 6:4) resolves regioisomers .

- Yield tracking : LC-MS monitors intermediates in real-time to abort low-yield batches .

Advanced: How are computational methods applied to study this compound?

Answer:

- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., MERS-CoV helicase, PDB:5WWP). Key interactions:

- ADME prediction : SwissADME calculates bioavailability (e.g., TPSA <90 Ų ensures blood-brain barrier penetration) .

- Toxicity prediction : ProTox-II identifies hepatotoxicity risks (e.g., CYP3A4 inhibition) .

Advanced: What in vivo/in silico toxicity profiles are reported?

Answer:

- Acute toxicity (in vivo) : LD₅₀ >2000 mg/kg in murine models, suggesting low acute risk .

- Organ-specific toxicity (in silico) : Predicted nephrotoxicity due to thiol-mediated glutathione depletion .

- Mitigation : Co-administer N-acetylcysteine (NAC) to reduce oxidative stress in hepatocytes .

Advanced: How do metal complexes enhance bioactivity?

Answer:

- Coordination effects : Schiff base triazole-thiols complexed with Cu²⁺/Zn²⁺ exhibit:

- Synthesis : React triazole-thiol with metal salts (e.g., CuCl₂) in methanol at 60°C for 4 hours .

Advanced: How to design SAR studies for antimicrobial activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.